N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide is a novel compound with potential implications in various fields of research and industry. This compound is characterized by its unique structure, which includes a benzofuran moiety, a hydroxypropyl group, and a cyclohexene carboxamide group. Its molecular formula is C18H21NO3, and it has a molecular weight of 299.37 g/mol.
Preparation Methods
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide involves several steps. One common synthetic route includes the reaction of benzofuran with a suitable propylating agent to introduce the hydroxypropyl group. This intermediate is then reacted with cyclohex-3-enecarboxylic acid or its derivatives to form the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often include optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it is used in the development of new materials and as a chemical intermediate in various processes.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to modulation of their activity. The hydroxypropyl group enhances the compound’s solubility and bioavailability, while the cyclohexene carboxamide group contributes to its stability and binding affinity. These interactions result in the compound’s observed biological effects .
Comparison with Similar Compounds
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide can be compared with other similar compounds, such as N-(3-(benzofuran-2-yl)-3-hydroxypropyl)cyclohex-3-enecarboxamide and N-(1-(benzofuran-2-yl)propan-2-yl)cyclohex-3-enecarboxamide. These compounds share similar structural features but differ in the position and nature of the substituents.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and properties make it a valuable tool for scientific studies and industrial applications. Further research is needed to fully explore its potential and develop new applications.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18(21,12-19-17(20)13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)22-16/h2-3,5-6,9-11,13,21H,4,7-8,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXDVVYXSVMVMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC=CC1)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.